7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
7-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-CHLOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound that features a unique combination of benzodioxole, chlorophenyl, and thiazolopyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-CHLOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the thiazolopyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-CHLOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
7-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-CHLOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-CHLOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE
- METHYL 1,3-BENZODIOXOL-5-YL(HYDROXY)ACETATE
- 3-(1,3-BENZODIOXOL-5-YL)-2-(2-METHOXYPHENYL)ACRYLONITRILE
Uniqueness
What sets 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-CHLOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE apart from similar compounds is its unique combination of structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H15ClN2O4S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H15ClN2O4S/c1-22-19-18(28-20(22)25)14(11-5-6-15-16(7-11)27-10-26-15)9-17(24)23(19)13-4-2-3-12(21)8-13/h2-8,14H,9-10H2,1H3 |
InChI Key |
GEBMKQPPLRAZGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5)SC1=O |
Origin of Product |
United States |
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